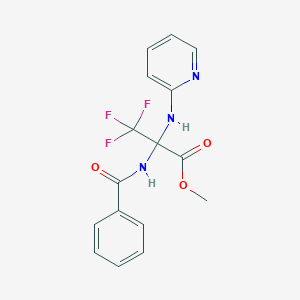![molecular formula C11H19NO3 B396163 1'H-spiro[cyclohexane-1,3'-[1,3]oxazolo[3,4-c][1,3]oxazol]-7a'(7'H)-ylmethanol](/img/structure/B396163.png)
1'H-spiro[cyclohexane-1,3'-[1,3]oxazolo[3,4-c][1,3]oxazol]-7a'(7'H)-ylmethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7a-(hydroxymethyl)dihydrospiro[1H-[1,3]oxazolo[3,4-c][1,3]oxazole3,1’-cyclohexane] is a complex organic compound characterized by its unique spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7a-(hydroxymethyl)dihydrospiro[1H-[1,3]oxazolo[3,4-c][1,3]oxazole3,1’-cyclohexane] typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the spirocyclic core and the introduction of the hydroxymethyl group. Common reagents used in these reactions include aldehydes, amines, and various catalysts to facilitate the formation of the oxazole rings.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. scaling up the laboratory synthesis to an industrial scale would involve optimizing reaction conditions, such as temperature, pressure, and the use of continuous flow reactors to ensure consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions
7a-(hydroxymethyl)dihydrospiro[1H-[1,3]oxazolo[3,4-c][1,3]oxazole3,1’-cyclohexane] undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The oxazole rings can be reduced under specific conditions to yield different derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the hydroxymethyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
Scientific Research Applications
7a-(hydroxymethyl)dihydrospiro[1H-[1,3]oxazolo[3,4-c][1,3]oxazole3,1’-cyclohexane] has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of 7a-(hydroxymethyl)dihydrospiro[1H-[1,3]oxazolo[3,4-c][1,3]oxazole3,1’-cyclohexane] depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can include inhibition of enzyme activity or activation of signaling pathways, leading to the desired therapeutic effect.
Comparison with Similar Compounds
Similar Compounds
Spirocyclic oxazoles: Compounds with similar spirocyclic structures but different substituents.
Hydroxymethyl derivatives: Compounds with hydroxymethyl groups attached to different core structures.
Oxazole derivatives: Compounds with variations in the oxazole ring structure.
Uniqueness
7a-(hydroxymethyl)dihydrospiro[1H-[1,3]oxazolo[3,4-c][1,3]oxazole3,1’-cyclohexane] is unique due to its specific combination of a spirocyclic core and oxazole rings, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C11H19NO3 |
|---|---|
Molecular Weight |
213.27g/mol |
IUPAC Name |
spiro[3,7-dihydro-1H-[1,3]oxazolo[3,4-c][1,3]oxazole-5,1'-cyclohexane]-7a-ylmethanol |
InChI |
InChI=1S/C11H19NO3/c13-6-10-7-14-9-12(10)11(15-8-10)4-2-1-3-5-11/h13H,1-9H2 |
InChI Key |
BOEMDXLLKAXJFN-UHFFFAOYSA-N |
SMILES |
C1CCC2(CC1)N3COCC3(CO2)CO |
Canonical SMILES |
C1CCC2(CC1)N3COCC3(CO2)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 3,3,3-trifluoro-2-[(3-methylbenzoyl)amino]-2-(pyridin-2-ylamino)propanoate](/img/structure/B396080.png)
![4-fluoro-N-[1,1,1,3,3,3-hexafluoro-2-(pyridin-2-ylamino)propan-2-yl]benzamide](/img/structure/B396081.png)

![Methyl 3,3,3-trifluoro-2-[(4-methylbenzoyl)amino]-2-(pyridin-2-ylamino)propanoate](/img/structure/B396083.png)
![Methyl 3,3,3-trifluoro-2-[(3-methylbutanoyl)amino]-2-(2-pyridinylamino)propanoate](/img/structure/B396084.png)
![2-methoxy-N-[2,2,2-trifluoro-1-[2-(4-fluorophenyl)hydrazino]-1-(trifluoromethyl)ethyl]benzamide](/img/structure/B396089.png)
![Methyl 3,3,3-trifluoro-2-[(4-methyl-2-pyridinyl)amino]-2-[(phenylacetyl)amino]propanoate](/img/structure/B396090.png)
![Methyl 2-[(3-chlorobenzoyl)amino]-3,3,3-trifluoro-2-[(4-methyl-2-pyridinyl)amino]propanoate](/img/structure/B396091.png)
![2-phenyl-N-[2,2,2-trifluoro-1-[(4-methyl-2-pyridinyl)amino]-1-(trifluoromethyl)ethyl]acetamide](/img/structure/B396092.png)
![Methyl 2-(benzoylamino)-3,3,3-trifluoro-2-[(4-methylpyridin-2-yl)amino]propanoate](/img/structure/B396093.png)
![4-fluoro-N-[2,2,2-trifluoro-1-[(5-methyl-2-pyridinyl)amino]-1-(trifluoromethyl)ethyl]benzamide](/img/structure/B396095.png)
![Methyl 3,3,3-trifluoro-2-[(3-methylbenzoyl)amino]-2-[(5-methyl-2-pyridinyl)amino]propanoate](/img/structure/B396096.png)
![3-FLUORO-N-{1,1,1,3,3,3-HEXAFLUORO-2-[(5-METHYL-2-PYRIDINYL)AMINO]-2-PROPANYL}BENZAMIDE](/img/structure/B396098.png)
![2-methyl-N-[2,2,2-trifluoro-1-[(5-methyl-2-pyridinyl)amino]-1-(trifluoromethyl)ethyl]benzamide](/img/structure/B396099.png)
